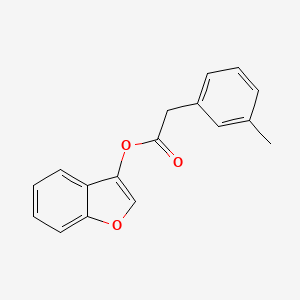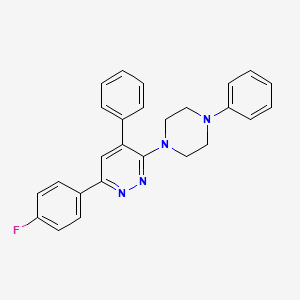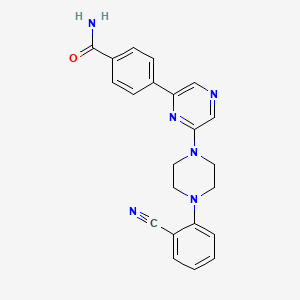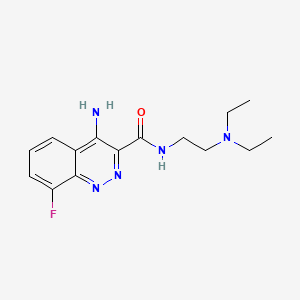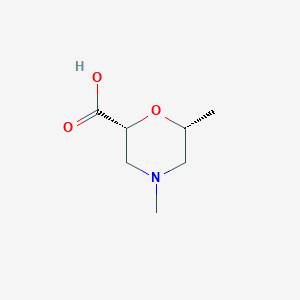
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the production of the desired enantiomer with high purity.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that do not require chromatography purification. These methods are designed to be efficient and scalable, providing high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission . This interaction enhances excitatory synaptic transmission in the hippocampus, contributing to its antidepressant-like effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-Hydroxynorketamine: This compound shares structural similarities and is known for its rapid and sustained antidepressant-like actions.
(2S,6S)-Hydroxynorketamine: Another enantiomer with similar properties but different pharmacological effects.
Uniqueness
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 |
Clé InChI |
IYZPBYMVNRKYGI-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C |
SMILES canonique |
CC1CN(CC(O1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


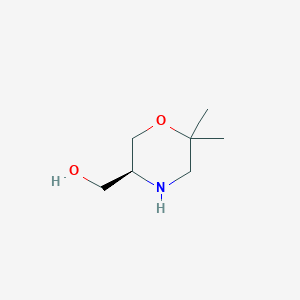
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
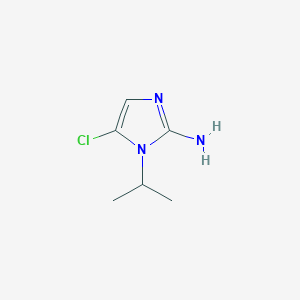
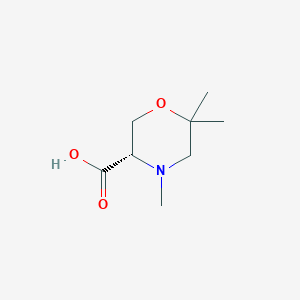
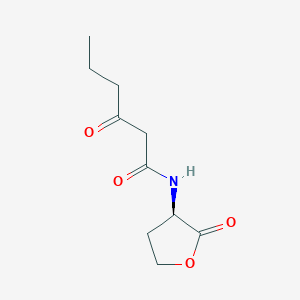
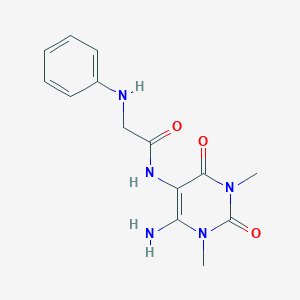
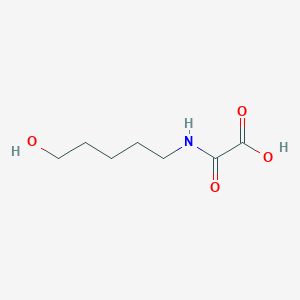
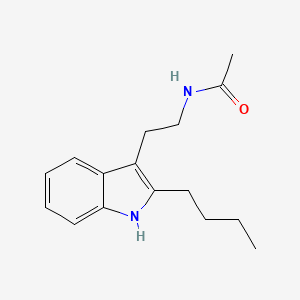

![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
